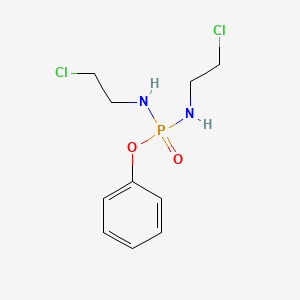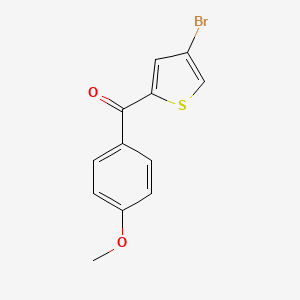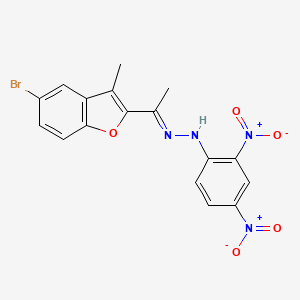
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone hydrazone: A similar compound with a different hydrazone derivative.
2-(2,4-Dinitrophenyl)hydrazone derivatives: Compounds with similar hydrazone functional groups but different aromatic substituents.
Uniqueness
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone is unique due to the presence of both the brominated benzofuran and the dinitrophenyl hydrazone moieties. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C17H13BrN4O5 |
|---|---|
Peso molecular |
433.2 g/mol |
Nombre IUPAC |
N-[(E)-1-(5-bromo-3-methyl-1-benzofuran-2-yl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H13BrN4O5/c1-9-13-7-11(18)3-6-16(13)27-17(9)10(2)19-20-14-5-4-12(21(23)24)8-15(14)22(25)26/h3-8,20H,1-2H3/b19-10+ |
Clave InChI |
LXXCRLBCNWACTJ-VXLYETTFSA-N |
SMILES isomérico |
CC1=C(OC2=C1C=C(C=C2)Br)/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)Br)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


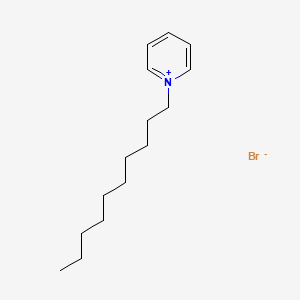

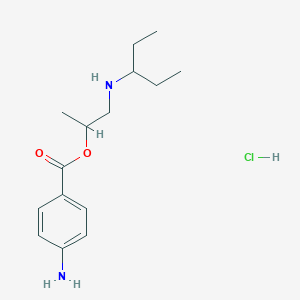
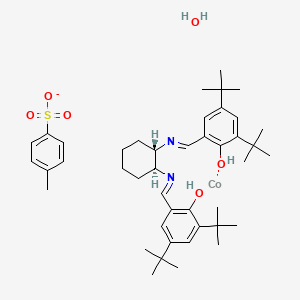

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
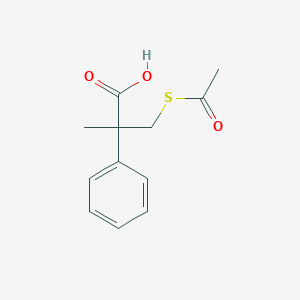
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
